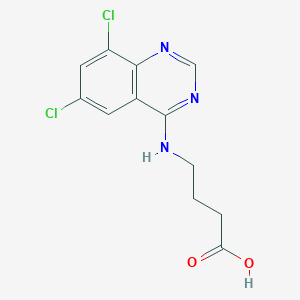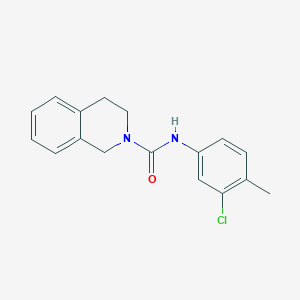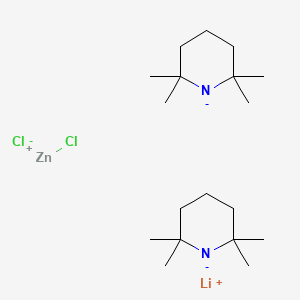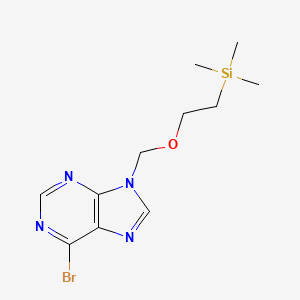
(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tri-O-benzyl-D-lyxofuranose is a carbohydrate derivative belonging to the family of oligosaccharides and polysaccharides. It is a custom organic synthesis product used in various chemical reactions and modifications . This compound is a monosaccharide sugar with a molecular weight of 420.5 g/mol and a melting point of 155°C .
Preparation Methods
The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce 2,3,5-Tri-O-benzyl-D-lyxofuranose . The reaction conditions typically involve controlled temperatures and specific reagents to ensure high purity and yield.
Chemical Reactions Analysis
2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves its interaction with specific molecular targets and pathways. As a carbohydrate derivative, it can modulate the activity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases . These interactions can influence various biological processes, including energy metabolism and cell signaling.
Comparison with Similar Compounds
2,3,5-Tri-O-benzyl-D-lyxofuranose can be compared with other similar compounds, such as:
2,3,5-Tri-O-benzyl-D-xylofuranose: This compound has a similar structure but differs in the configuration of the hydroxyl groups.
2,3,5-Tri-O-benzyl-D-ribofuranose: Another similar compound with slight variations in the sugar backbone.
The uniqueness of 2,3,5-Tri-O-benzyl-D-lyxofuranose lies in its specific configuration and the types of reactions it can undergo, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C26H28O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m1/s1 |
InChI Key |
NAQUAXSCBJPECG-VHNWMKGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)




![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)


![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)


